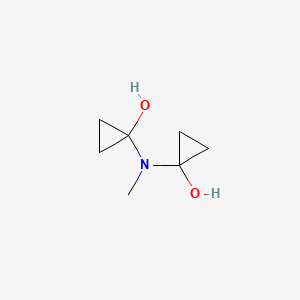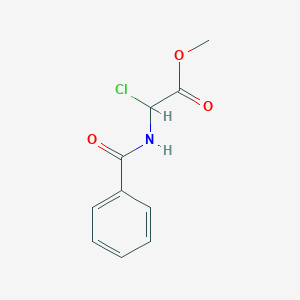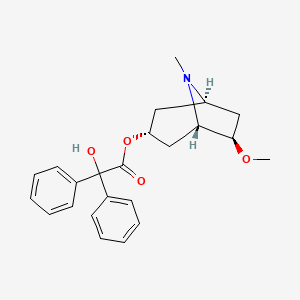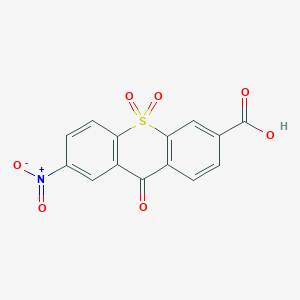![molecular formula C9H8Br2S B14645256 Benzene, [(2,2-dibromocyclopropyl)thio]- CAS No. 54061-23-3](/img/structure/B14645256.png)
Benzene, [(2,2-dibromocyclopropyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(2,2-dibromocyclopropyl)thio]- is an organic compound characterized by the presence of a benzene ring substituted with a [(2,2-dibromocyclopropyl)thio] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(2,2-dibromocyclopropyl)thio]- typically involves the reaction of benzene with 2,2-dibromocyclopropyl thiol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Types of Reactions:
Oxidation: Benzene, [(2,2-dibromocyclopropyl)thio]- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dibromo group to a less oxidized state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Compounds with reduced bromine content.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzene, [(2,2-dibromocyclopropyl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Benzene, [(2,2-dibromocyclopropyl)thio]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The [(2,2-dibromocyclopropyl)thio] group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pathways involved may include binding to active sites on enzymes or altering the function of cellular receptors.
Comparaison Avec Des Composés Similaires
- Benzene, [(2,2-dichlorocyclopropyl)thio]-
- Benzene, [(2,2-difluorocyclopropyl)thio]-
- Benzene, [(2,2-diiodocyclopropyl)thio]-
Comparison: Benzene, [(2,2-dibromocyclopropyl)thio]- is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions and reactions that are distinct from those involving other halogens.
Propriétés
Numéro CAS |
54061-23-3 |
|---|---|
Formule moléculaire |
C9H8Br2S |
Poids moléculaire |
308.03 g/mol |
Nom IUPAC |
(2,2-dibromocyclopropyl)sulfanylbenzene |
InChI |
InChI=1S/C9H8Br2S/c10-9(11)6-8(9)12-7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clé InChI |
KAZZBDXDOQZJKY-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(Br)Br)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


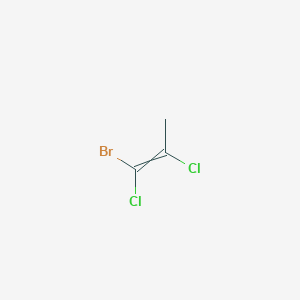
![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)
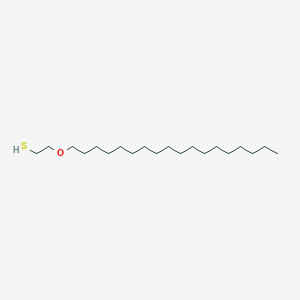
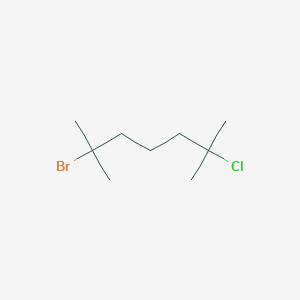
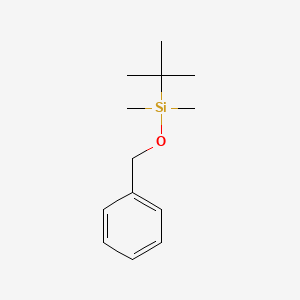
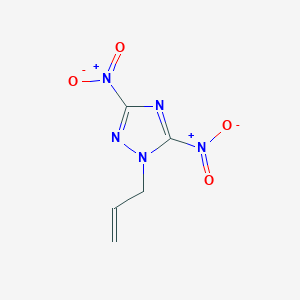
![5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octan-6-ol](/img/structure/B14645212.png)
![4,4'-[Methyl(phenyl)silanediyl]dianiline](/img/structure/B14645217.png)
![3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14645219.png)
